

reducing infigratinib gastrointestinal skin toxicity

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Compound Focus: Infigratinib

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Evidence on Toxicity & Dose Management

The following table summarizes core findings from recent studies on **infigratinib**-associated toxicities, which form the basis for the subsequent troubleshooting guidance.

Evidence Category	Key Findings	Implication for Management	Citation
Real-World Safety Analysis (FAERS Database)	Gastrointestinal (26 reports) and skin/subcutaneous disorders (21 reports) were most common. Dehydration and skin exfoliation identified as unexpected AEs. A statistically significant lower dose was reported in severe vs. non-severe cases (113.82 mg vs 125 mg).	Suggests dose may correlate with AE severity. Highlights need to monitor for unlabeled AEs like dehydration.	[1]
Comprehensive Side Effect Profile	Very common ($\geq 10\%$) effects include nail toxicity (57%), stomatitis (56%), dry skin (23%), alopecia (38%), diarrhea (24%), nausea (19%), and vomiting (21%).	Confirms a high incidence of dermatologic and GI events, necessitating proactive management.	[2]

Evidence Category	Key Findings	Implication for Management	Citation
Preclinical Dose-Finding Study	In a mouse model of hypochondroplasia, a low dose of 1 mg/kg/day showed significant improvement in skeletal growth while minimizing side effects.	Supports the exploration of low-dose regimens or intermittent dosing to maintain efficacy while reducing toxicity.	[3]

FAQs & Troubleshooting Guides

Gastrointestinal Toxicity

- **Q: What are the most common GI adverse events, and how can they be managed?**
 - **A:** Stomatitis (56%), constipation (30%), abdominal pain (26%), dry mouth (25%), diarrhea (24%), nausea (19%), and vomiting (21%) are very common [2]. Management strategies include:
 - **Dose Modification:** The strong dose-severity relationship suggests that dose reduction should be a primary consideration for severe or persistent GI toxicity [1].
 - **Supportive Care:** Implement standard supportive care, including antiemetics for nausea and vomiting, and antidiarrheals for diarrhea. For stomatitis and dry mouth, recommend saline mouth rinses and saliva substitutes.
- **Q: Are there any unexpected GI effects to monitor?**
 - **A:** Yes. **Dehydration** has been identified as an unexpected adverse event with a high signal intensity in post-marketing data. This is likely a consequence of other GI effects like diarrhea and vomiting. Monitor patients for signs of dehydration and encourage fluid intake [1].

Dermatologic Toxicity

- **Q: What skin and nail toxicities are associated with **infigratinib**?**

- **A:** Nail toxicity (57%), alopecia (38%), dry skin (23%), and palmar-plantar erythrodysesthesia syndrome (33%) are very common [2].
- **Unexpected AE: Skin exfoliation** is another unexpected adverse event identified in pharmacovigilance studies and should be closely monitored [1].
- **Q: What is the underlying mechanism for these toxicities?**
 - **A:** The toxicities are isoform-specific. Potent inhibition of **FGFR2** is a known driver of severe nail and skin toxicity, as this receptor plays a key role in skin cell regulation [4].

Ocular Toxicity

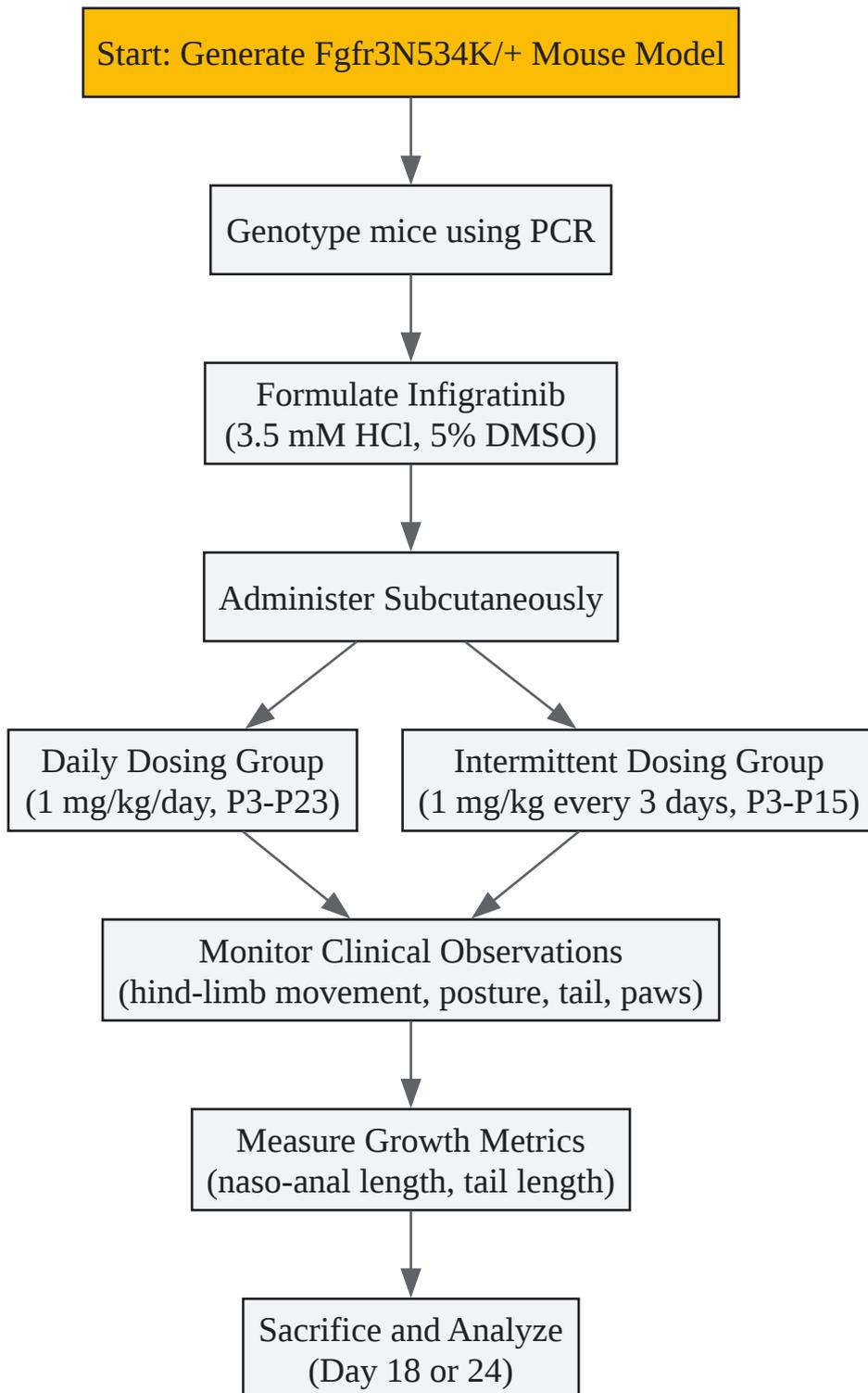
- **Q: What ocular side effects should researchers be aware of?**
 - **A:** Dry eye (44%), eyelash changes (25%), and blurred vision (21%) are very common [2]. A dedicated study also reported more serious ocular events, including:
 - **Corneal Epitheliopathy:** Punctate keratitis and epithelial defects.
 - **Corneal Haze:** Permanent haze in the anterior basement membrane or Descemet's membrane in some patients [5].
 - **Management:** The study found that these events often resolved upon drug discontinuation. For severe cases, the use of **autologous serum drops (ASDs)** alongside a cyclical dosing schedule (3 weeks on/1 week off) allowed for therapy continuation without epithelial breakdown [5].

Experimental Protocols for Toxicity Investigation

For researchers investigating these toxicities in preclinical models, here are detailed methodologies from the literature.

Protocol for In Vivo Efficacy & Toxicity Assessment in Mice

This protocol is adapted from a study investigating **infigratinib** in a hypochondroplasia mouse model and demonstrates a low-dose, sustained administration approach [3].



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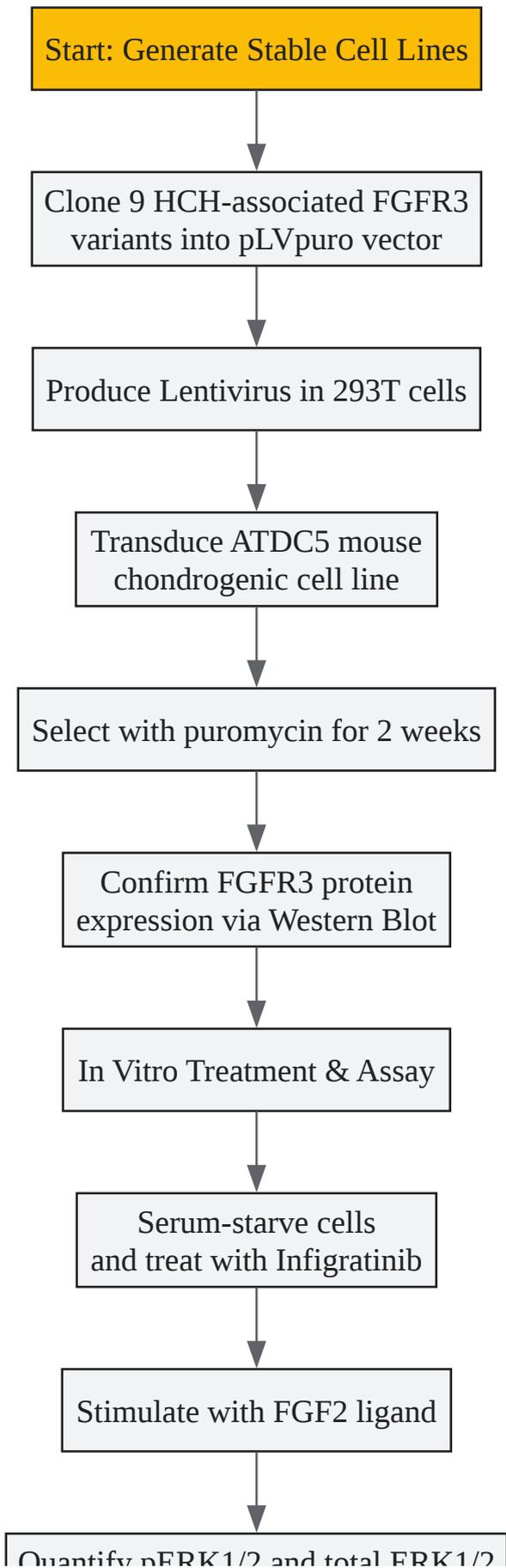
Key Procedures:

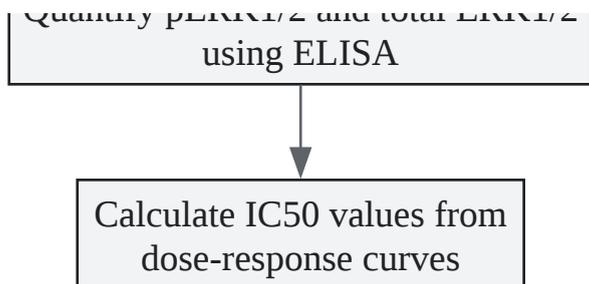
- **Animal Model:** Fgfr3N534K/+ mice, a model for hypochondroplasia [3].

- **Dosing:** A low dose of 1 mg/kg administered subcutaneously, comparing daily and intermittent regimens [3].
- **Formulation: Infigratinib** phosphate salt suspended in 3.5 mM HCl with 5% DMSO [3].
- **Endpoint Measurements:** Skeletal growth (naso-anal length), tail length, and detailed clinical observations for side effects every 3 days [3].

Protocol for In Vitro Potency Assessment

This method describes how to evaluate the inhibitory potency of **infigratinib** against specific FGFR3 variants in a chondrogenic cell line [3].





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Key Procedures:

- **Cell Line:** ATDC5 mouse chondrogenic cells [3].
- **Transduction:** Stable cell lines are generated for 9 different hypochondroplasia (HCH)-associated FGFR3 variants (e.g., N540K, K650Q) using lentivirus [3].
- **Assay:** Cells are treated with **infigratinib**, stimulated with FGF2, and the inhibition of the downstream MAPK pathway is measured via **phosphorylated ERK (pERK) ELISA** [3].
- **Output:** The half-maximal inhibitory concentration (**IC50**) is determined for each variant, establishing compound potency [3].

Key Takeaways for Your Research

- **Dose is Critical:** The evidence strongly suggests a link between dose and adverse event severity. For managing toxicity in a research or clinical setting, **dose reduction or intermittent dosing** should be a primary consideration [1] [3].
- **Monitor for Unexpected Events:** Be vigilant for **dehydration** and **skin exfoliation**, as these are not prominently featured on the drug label but have strong real-world evidence [1].
- **Mechanism-Driven Strategies:** Consider that FGFR2 inhibition drives skin toxicity, while FGFR1 inhibition causes hyperphosphatemia. This knowledge can help focus monitoring efforts [4].

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References

1. Pharmacovigilance Study of Infigratinib : A Safety Analysis of the FDA... [pmc.ncbi.nlm.nih.gov]

2. Infigratinib Side Effects: Common, Severe, Long Term [drugs.com]
3. Infigratinib low dose therapy is an effective strategy to treat ... [pmc.ncbi.nlm.nih.gov]
4. Small-Molecule FGFR-Targeted Medicinal Chemistry [sciencedirect.com]
5. Ocular Adverse Effects of Infigratinib, a New Fibroblast ... [pmc.ncbi.nlm.nih.gov]

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